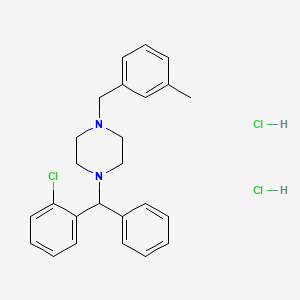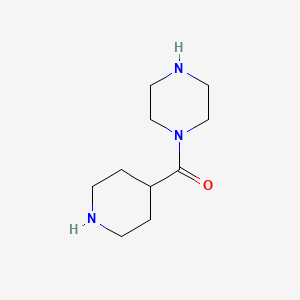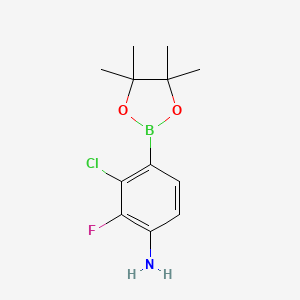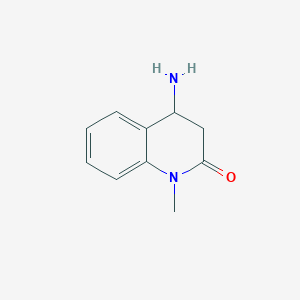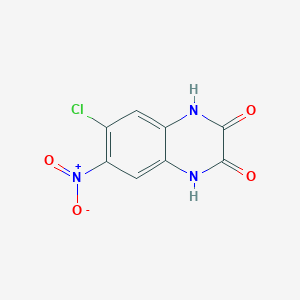
6-Chloro-7-nitro-quinoxaline-2,3-diol
Übersicht
Beschreibung
“6-Chloro-7-nitro-quinoxaline-2,3-diol” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It can be used as a glycine receptor antagonist, which has potential applications as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A number of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The molecular formula of “6-Chloro-7-nitro-quinoxaline-2,3-diol” is C8H5ClN2O2 .Chemical Reactions Analysis
2,3-Dihydroxyquinoxaline (dhq) undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru3(CO)12 in DMSO to give the Ru(CO)2(dhq)(DMSO) complex .Wissenschaftliche Forschungsanwendungen
Fluorescent Whiteners and Dyes
One significant application of quinoxaline derivatives, including those related to 6-Chloro-7-nitro-quinoxaline-2,3-diol, is in the development of fluorescent whiteners and dyes for polyester fibers. The process involves synthesizing 6-acetamido-2-substituted quinoxalines from 6-nitro-2-chloroquinoxaline, which are then evaluated for their potential as disperse dyes and fluorescent whiteners, respectively (D. W. Rangnekar & P. V. Tagdiwala, 1986).
Antimicrobial and Antifungal Activity
Quinoxaline derivatives, including those containing chloro and nitro groups, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promise in inhibiting the growth of certain bacterial strains, indicating their potential in developing new antimicrobial agents (A. Janati et al., 2021).
Corrosion Inhibition
In the field of materials science, quinoxaline derivatives, particularly those with nitro substituents, have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces helps in preventing corrosion, showcasing their utility in extending the lifespan of metal-based structures and components (A. Janati et al., 2019).
Cytotoxic Activity
Some studies have focused on the synthesis of new quinoxaline derivatives to evaluate their cytotoxic activities against various cancer cells. These compounds, by undergoing specific chemical modifications, have shown potential as therapeutic agents in cancer treatment due to their ability to inhibit cell growth under both oxic and hypoxic conditions (A. Monge et al., 1994).
Neuroprotection
Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been investigated for their neuroprotective properties. NBQX, as an antagonist to the non-NMDA glutamate receptor, has shown efficacy in protecting against global ischemia, highlighting its potential in treating neurodegenerative disorders (M. Sheardown et al., 1990).
Wirkmechanismus
Target of Action
The primary targets of 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione are yet to be fully identified. Quinoxaline derivatives are known to interact with various biological targets .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in a variety of ways .
Biochemical Pathways
Quinoxaline derivatives are known to be involved in a variety of biochemical pathways .
Pharmacokinetics
It is known that quinoxaline derivatives can have diverse pharmacokinetic properties .
Result of Action
Quinoxaline derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of quinoxaline derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRFZVQSFKXGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



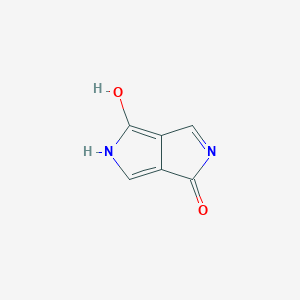
![7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate](/img/structure/B3319595.png)
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3319597.png)
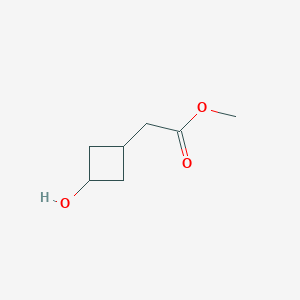
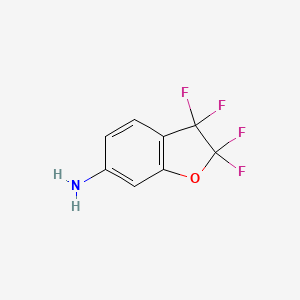
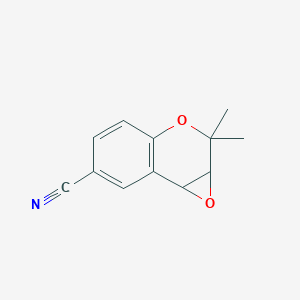
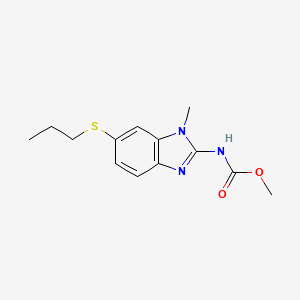
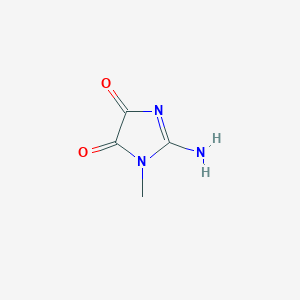
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)
